molecular formula C19H16ClN3O2S2 B2781786 4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide CAS No. 954243-60-8

4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide

Cat. No. B2781786
M. Wt: 417.93
InChI Key: ZCDBGTMQXPBGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide, also known as CBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticonvulsant Activities

Research has shown the synthesis and pharmacological investigation of thiazolidin-4-ones derivatives, including compounds structurally related to 4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide, demonstrating anticonvulsant activities. This suggests potential applications in developing treatments for seizure disorders (Senthilraja & Alagarsamy, 2012).

Anticancer Properties

Studies have synthesized new benzimidazole–thiazole derivatives as anticancer agents, indicating the structural framework's applicability in cancer research. Compounds in this category have shown promising cytotoxic activity against cancerous cell lines, highlighting their potential as chemotherapeutic agents (Nofal et al., 2014).

Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives have been identified as potent, orally active antiallergy agents, offering a new avenue for allergy treatment. These compounds have shown significant potency in rat models, suggesting their potential effectiveness in human therapies (Hargrave et al., 1983).

Antimicrobial Activities

Research into substituted 2-aminobenzothiazoles derivatives has revealed antimicrobial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). This positions such compounds as valuable resources for addressing antibiotic resistance and developing new antimicrobial therapies (Anuse et al., 2019).

Synthetic Methodologies

Innovative synthetic methodologies have been developed for the preparation of thiadiazoles and related compounds, providing essential tools for chemical synthesis and the exploration of new therapeutic agents. These methods facilitate the generation of a wide range of heterocyclic compounds that are pivotal in drug discovery and development (Takikawa et al., 1985).

properties

IUPAC Name

4-[[2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S2/c20-14-3-1-2-12(8-14)10-26-19-23-16(11-27-19)9-17(24)22-15-6-4-13(5-7-15)18(21)25/h1-8,11H,9-10H2,(H2,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDBGTMQXPBGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.